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Compound of Interest

Compound Name: 2-(2-Chlorobenzoyl)pyridine

Cat. No.: B156769

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(2-
Chlorobenzoyl)pyridine, a compound of interest in chemical research and drug development.
This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for
acquiring such data. While specific experimental data for 2-(2-Chlorobenzoyl)pyridine is not
readily available in public databases, this guide presents predicted values and data from
structurally similar compounds to serve as a reference for researchers.

Spectroscopic Data Analysis

The structural characterization of 2-(2-Chlorobenzoyl)pyridine relies on a combination of
spectroscopic techniques. The following sections detail the expected data from *H NMR, 13C
NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

Table 1: Predicted *H NMR Spectral Data for 2-(2-Chlorobenzoyl)pyridine in CDCl3
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~8.7 d 1H Pyridinyl-H6
~7.9 td 1H Pyridinyl-H4
~7.5 m 1H Pyridinyl-H5
~7.4-7.3 m 4H Chlorobenzoyl-H
~7.8 d 1H Pyridinyl-H3

Note: These are predicted values based on the analysis of similar compounds. Actual
experimental values may vary.

Table 2: Predicted 3C NMR Spectral Data for 2-(2-Chlorobenzoyl)pyridine in CDCls

Chemical Shift (6) ppm Assignment

~194 C=0 (Ketone)

~155 Pyridinyl-C2

~149 Pyridinyl-C6

~138 Chlorobenzoyl-C1

~137 Pyridinyl-C4

~131 Chlorobenzoyl-C (C-ClI)
~130-127 Chlorobenzoyl-CH & Pyridinyl-CH
~125 Pyridinyl-C5

~122 Pyridinyl-C3

Note: These are predicted values. Quaternary carbon signals are typically weaker.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
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Table 3: Characteristic IR Absorption Bands for 2-(2-Chlorobenzoyl)pyridine

Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium C-H stretch (aromatic)
~1670 Strong C=0 stretch (ketone)

) C=C and C=N stretch
~1600-1450 Medium-Strong o

(aromatic rings)

~1100 Medium C-Cl stretch
Below 900 Medium-Strong C-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The molecular formula for 2-(2-Chlorobenzoyl)pyridine is C12HsCINO, with a

molecular weight of approximately 217.65 g/mol .[1]

Table 4: Expected Mass Spectrometry Data for 2-(2-Chlorobenzoyl)pyridine

m/z Value Interpretation
Molecular ion peak [M]* and its isotope peak
217/219 .
[M+2]* due to the presence of Chlorine.
Loss of Chlorine radical ([M-CI]*). This is often a
182 significant peak in the mass spectra of
chlorinated compounds.[1]
154 Loss of CO from the [M-CI]* fragment.
111 Chlorobenzoyl cation [CICeH4CO]™.
78 Pyridinyl cation [CsHaN]*.

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data. Instrument-
specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

» Dissolve 5-10 mg of the purified 2-(2-Chlorobenzoyl)pyridine in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de).

¢ Transfer the solution to a clean NMR tube.

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to O ppm.

Data Acquisition:

e 1H NMR: A standard one-pulse sequence is typically used. Key parameters include a
spectral width of around 12-15 ppm, a sufficient number of scans to obtain a good signal-to-
noise ratio, and a relaxation delay of 1-5 seconds.

e 13C NMR: A proton-decoupled pulse sequence is commonly employed to simplify the
spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural
abundance and sensitivity of the 13C nucleus, a significantly larger number of scans and a
longer relaxation delay are required compared to *H NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

e Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous
powder is obtained.

e Place a portion of the powder into a pellet-forming die.

» Apply pressure using a hydraulic press to form a transparent or translucent pellet.
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Data Acquisition:
e Record a background spectrum of the empty sample compartment.
» Place the KBr pellet containing the sample in the spectrometer's sample holder.

e Acquire the sample spectrum over a typical range of 4000-400 cm~1. The final absorbance or
transmittance spectrum is generated by ratioing the sample spectrum against the
background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

» Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane,
ethyl acetate). The concentration should be in the range of 10-100 pg/mL.

GC-MS Parameters:
e Gas Chromatograph (GC):

o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is
suitable.

o Inlet Temperature: Typically set around 250-280 °C.
o Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

o Oven Temperature Program: A temperature gradient is used to separate components. For
example, start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-20
°C/min.

e Mass Spectrometer (MS):
o lonization Mode: Electron lonization (El) at a standard energy of 70 eV.

o Acquisition Mode: Full scan mode is used to obtain the mass spectrum over a desired m/z
range (e.g., 40-400 amu).
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Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-(2-Chlorobenzoyl)pyridine.
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Caption: Workflow for Spectroscopic Analysis.

The logical relationship between the different analytical steps is crucial for a comprehensive

structural determination.
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Analytical Techniques Derived Structural Information
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Caption: Logic of Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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